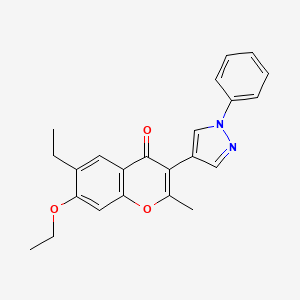![molecular formula C23H24N4O3S B3652518 (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE](/img/structure/B3652518.png)
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
Overview
Description
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by the presence of a tert-butyl group, a pyrimidinylsulfonamide moiety, and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-[(pyrimidin-2-yl)sulfamoyl]aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The pyrimidinylsulfonamide moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
- (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-4-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
Uniqueness
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the pyrimidinylsulfonamide moiety provides specific binding interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-23(2,3)18-8-5-17(6-9-18)7-14-21(28)26-19-10-12-20(13-11-19)31(29,30)27-22-24-15-4-16-25-22/h4-16H,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHCDNGMYPFKD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-3-METHYLBENZOIC ACID](/img/structure/B3652438.png)
![5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3652443.png)
![3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B3652444.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3652458.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3652463.png)

![3-AMINO-N-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B3652476.png)
![2-bromo-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3652487.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3652503.png)
![2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3652508.png)
![2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B3652510.png)

![(E)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3652526.png)
![(3-bromophenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3652533.png)
